Motilin

Beschreibung

Eigenschaften

IUPAC Name |

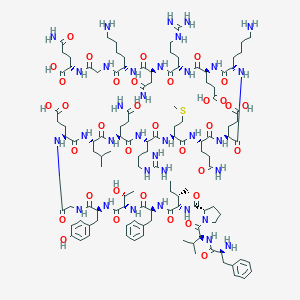

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H188N34O35S/c1-9-64(6)97(152-114(184)86-31-22-53-154(86)117(187)96(63(4)5)151-99(169)70(123)56-66-23-12-10-13-24-66)115(185)150-84(57-67-25-14-11-15-26-67)113(183)153-98(65(7)155)116(186)149-83(58-68-32-34-69(156)35-33-68)101(171)135-60-91(161)136-75(39-45-93(163)164)105(175)147-82(55-62(2)3)111(181)145-77(37-43-88(125)158)106(176)140-73(29-20-51-132-119(128)129)103(173)146-80(48-54-190-8)110(180)142-76(36-42-87(124)157)107(177)144-79(41-47-95(167)168)108(178)139-72(28-17-19-50-122)102(172)143-78(40-46-94(165)166)109(179)141-74(30-21-52-133-120(130)131)104(174)148-85(59-90(127)160)112(182)138-71(27-16-18-49-121)100(170)134-61-92(162)137-81(118(188)189)38-44-89(126)159/h10-15,23-26,32-35,62-65,70-86,96-98,155-156H,9,16-22,27-31,36-61,121-123H2,1-8H3,(H2,124,157)(H2,125,158)(H2,126,159)(H2,127,160)(H,134,170)(H,135,171)(H,136,161)(H,137,162)(H,138,182)(H,139,178)(H,140,176)(H,141,179)(H,142,180)(H,143,172)(H,144,177)(H,145,181)(H,146,173)(H,147,175)(H,148,174)(H,149,186)(H,150,185)(H,151,169)(H,152,184)(H,153,183)(H,163,164)(H,165,166)(H,167,168)(H,188,189)(H4,128,129,132)(H4,130,131,133)/t64-,65+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-,98-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRVABPNVHYXRT-BQWXUCBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H188N34O35S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2699.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9072-41-7 | |

| Record name | Human motilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009072417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of the Motilin Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motilin is a 22-amino acid polypeptide hormone primarily synthesized and secreted by endocrine M-cells in the mucosa of the upper small intestine, particularly the duodenum and jejunum.[1] It plays a crucial role in regulating gastrointestinal (GI) motility, most notably by initiating the migrating motor complex (MMC), a recurring motility pattern in the stomach and small intestine during the fasting state.[2] This "housekeeper" function of the gut clears undigested material, preventing bacterial overgrowth.[1] Beyond its effects on motility, this compound influences pepsin and insulin (B600854) secretion. Given its prokinetic properties, the this compound receptor has become a significant target for the development of therapeutic agents aimed at treating GI motility disorders such as gastroparesis. This guide provides a comprehensive overview of the structure, function, and signaling pathways of this compound, along with detailed experimental protocols and a review of its therapeutic potential.

This compound Peptide Structure

The primary structure of human this compound consists of 22 amino acids with the sequence: Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln.[1][3] The molecular weight of this compound is approximately 2698 daltons.[1] The three-dimensional structure of this compound in a phospholipid bicellar environment, as determined by NMR spectroscopy, reveals an ordered alpha-helical conformation between residues Glu-9 and Lys-20, with a well-structured N-terminus that forms a beta-turn-like structure.[4] The PDB ID for the NMR solution structure of this compound is 1lbj.[4][5]

Amino Acid Sequence Comparison

The amino acid sequence of this compound is highly conserved across several mammalian species, particularly in the N-terminal region which is critical for its biological activity. However, significant variations are observed in non-mammalian vertebrates.

| Species | Amino Acid Sequence |

| Human/Porcine | F-V-P-I-F-T-Y-G-E-L-Q-R-M-Q-E-K-E-R-N-K-G-Q |

| Canine | F-V-P-I-F-T-Y-G-E-L-Q-K-M-Q-E-K-E-R-N-K-G-Q |

| Feline | F-V-P-I-F-T-Y-G-E-L-Q-R-M-Q-E-K-E-R-N-K-G-Q |

| Rabbit | F-V-P-I-F-T-H-S-E-L-Q-K-M-Q-E-K-E-R-N-K-G-Q |

| Chicken | F-L-P-V-F-T-Y-G-E-L-Q-R-M-Q-E-K-E-R-N-K-G-Q |

| Alligator | F-L-P-I-F-T-Y-G-E-L-Q-R-M-Q-E-K-E-R-N-K-G-Q |

| Newt | F-L-P-I-F-T-Y-G-E-L-Q-R-M-Q-E-K-E-R-N-K-G-Q |

| Zebrafish | H-L-P-I-F-G-T-Y-G-S-L-Q-R-M-Q-E-K-E-K-N-K-A-Q |

Table 1: Comparison of this compound Amino Acid Sequences in Various Vertebrates.[3][6]

Physiological Functions of this compound

This compound's primary and most well-characterized function is the induction of Phase III of the migrating motor complex (MMC) during the interdigestive state.[2] The MMC is a cyclical pattern of smooth muscle contractions that sweeps the stomach and small intestine clear of residual food, cellular debris, and bacteria.[1] this compound is released cyclically at approximately 100-minute intervals during fasting, and these pulses correlate with the onset of Phase III contractions.[1]

Beyond its role in the MMC, this compound exhibits a range of other physiological effects:

-

Stimulation of Gastric Emptying: By inducing powerful contractions of the antrum and duodenum, this compound accelerates gastric emptying.[1]

-

Increased Lower Esophageal Sphincter (LES) Pressure: this compound has been shown to increase the pressure of the LES.[6]

-

Stimulation of Pepsin Secretion: It stimulates the release of pepsin from chief cells in the stomach.[2]

-

Gallbladder Contraction: this compound promotes the contraction of the gallbladder, aiding in the release of bile.[4]

-

Pancreatic Polypeptide and Insulin Release: It can also stimulate the release of pancreatic polypeptide and insulin.[2]

The this compound Receptor and Signaling Pathways

This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR), formerly known as GPR38.[7] The this compound receptor is primarily located on smooth muscle cells and enteric neurons within the gastrointestinal tract.[7] The binding of this compound to its receptor initiates a dual signaling cascade that leads to both a rapid, transient contraction and a sustained contraction of the smooth muscle.

Initial, Transient Contraction (Ca²⁺-dependent)

The initial phase of muscle contraction is mediated by the Gαq subunit of the G protein.[8] Upon activation, Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][10] IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[9] The elevated cytosolic Ca²⁺ binds to calmodulin, which in turn activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the 20-kDa regulatory myosin light chain (MLC₂₀), leading to the initial muscle contraction.[8]

Sustained Contraction (Ca²⁺-sensitization)

The sustained phase of contraction involves both Gαq and Gα₁₃, which activate RhoA-dependent pathways.[8] This leads to the activation of Rho kinase and Protein Kinase C (PKC).[8] Rho kinase phosphorylates the myosin phosphatase targeting subunit 1 (MYPT1) of Myosin Light Chain Phosphatase (MLCP), inhibiting its activity.[9] Simultaneously, PKC phosphorylates the 17-kDa PKC-potentiated phosphatase inhibitor (CPI-17), which further inhibits MLCP.[8][9] The inhibition of MLCP prevents the dephosphorylation of MLC₂₀, resulting in a sustained contractile state.[8]

This compound Receptor Signaling Pathway

Quantitative Data on this compound Receptor Ligands

The binding affinity of various agonists and antagonists for the this compound receptor has been characterized in numerous studies. This data is crucial for the development of new therapeutic agents.

| Ligand | Species/System | Assay Type | Parameter | Value |

| This compound | Human Smooth Muscle Cells | Radioligand Binding | IC₅₀ | 0.7 ± 0.2 nM[8] |

| This compound | Human Smooth Muscle Cells | Contraction Assay | EC₅₀ | 1.0 ± 0.2 nM[8] |

| This compound (human, porcine) | CHO cells | Radioligand Binding | Kᵢ | 2.3 nM[11] |

| This compound (human, porcine) | CHO cells | Ca²⁺ Mobilization | EC₅₀ | 0.3 nM[11] |

| [Phe³,Leu¹³]porcine this compound | Rabbit Antral Smooth Muscle | Radioligand Binding | pKd | 9.26 ± 0.04[11] |

| MA-2029 | Rabbit Duodenum | Radioligand Binding | IC₅₀ | 4.9 nM[10] |

| Camicinal (B1668245) (GSK962040) | Dog this compound Receptor | Functional Assay | pEC₅₀ | 5.79[12] |

| Mitemcinal (GM-611) | Human Recombinant Receptor | Contraction Assay | EC₅₀ | 36 nM[11] |

| Erythromycin (B1671065) | Rabbit Duodenum | Contraction Assay | EC₅₀ | 4.2 ± 1.8 nM[11] |

Table 2: Binding Affinity and Potency of this compound Receptor Agonists and Antagonists.

Experimental Protocols

Radioimmunoassay (RIA) for this compound Quantification

This protocol describes a competitive radioimmunoassay for the quantification of this compound in plasma samples.

Materials:

-

Anti-motilin antibody (raised in rabbits or guinea pigs)

-

¹²⁵I-labeled this compound (tracer)

-

This compound standard solutions (for standard curve)

-

Plasma samples (unknowns)

-

Assay buffer (e.g., phosphate (B84403) buffer with BSA)

-

Precipitating agent (e.g., goat anti-rabbit IgG serum and normal rabbit serum)

-

Gamma counter

Procedure:

-

Sample Preparation: Collect blood in tubes containing a protease inhibitor (e.g., aprotinin) and centrifuge to obtain plasma. Plasma samples may require extraction (e.g., with methanol) to minimize non-specific interference.[13][14]

-

Assay Setup: In duplicate tubes, pipette the assay buffer, standard or unknown sample, and a fixed amount of anti-motilin antibody.[14]

-

Incubation 1: Vortex the tubes and incubate for 16-24 hours at 4°C to allow for the binding of this compound (standard or sample) to the antibody.[15]

-

Tracer Addition: Add a fixed amount of ¹²⁵I-labeled this compound to each tube.[15]

-

Incubation 2: Vortex and incubate for another 16-24 hours at 4°C. During this incubation, the labeled this compound will compete with the unlabeled this compound for binding to the antibody.[15]

-

Precipitation: Add the precipitating agent (e.g., goat anti-rabbit IgG and normal rabbit serum) to all tubes (except total count tubes) to precipitate the antibody-bound this compound.[14] Incubate at room temperature for 90 minutes.[15]

-

Centrifugation: Centrifuge the tubes at approximately 1700 x g for 20 minutes at 4°C to pellet the antibody-bound complex.[14]

-

Aspiration: Carefully aspirate the supernatant.[14]

-

Counting: Measure the radioactivity of the pellet in a gamma counter.[16]

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards. Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.[16]

Radioimmunoassay (RIA) Workflow

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound for the this compound receptor.[17]

Materials:

-

Cell membranes expressing the this compound receptor (e.g., from HEK293 cells)

-

Radiolabeled this compound (e.g., [¹²⁵I]-Motilin)

-

Unlabeled this compound (for non-specific binding)

-

Test compound (serial dilutions)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation fluid and counter

Procedure:

-

Assay Plate Setup: In a 96-well plate, add the binding buffer, radiolabeled this compound at a fixed concentration, and either:

-

Buffer (for total binding)

-

A high concentration of unlabeled this compound (for non-specific binding)

-

Serial dilutions of the test compound.[17]

-

-

Reaction Initiation: Add the cell membrane preparation to all wells to start the binding reaction.[17]

-

Incubation: Incubate the plate for 90 minutes at room temperature to reach equilibrium.[17]

-

Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[17]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[17]

-

Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[17]

-

Data Analysis:

-

Calculate specific binding: Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

In Vitro Gastrointestinal Muscle Strip Contraction Assay

This ex vivo assay measures the contractile response of intestinal smooth muscle to this compound or its analogs.[18][19]

Materials:

-

Animal model (e.g., rabbit, guinea pig)

-

Krebs-Ringer bicarbonate solution (gassed with 95% O₂ / 5% CO₂)

-

Organ bath system with force-displacement transducers

-

This compound or test compound solutions

-

Acetylcholine (B1216132) or potassium chloride (for viability check)

Procedure:

-

Tissue Preparation: Euthanize the animal and dissect a segment of the desired intestinal tissue (e.g., duodenum, ileum).[18] Prepare longitudinal or circular muscle strips (approximately 1-2 cm in length).[19]

-

Mounting: Mount the muscle strips in the organ bath containing Krebs-Ringer solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.[18]

-

Equilibration: Apply a small initial tension (e.g., 0.5-1.0 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.[18]

-

Viability Check: Test the viability of the muscle strips by inducing a contraction with a high concentration of acetylcholine or potassium chloride.

-

Drug Addition: After a washout period and return to baseline, add cumulative concentrations of this compound or the test compound to the organ bath.[11]

-

Data Recording: Record the isometric contractions using the force-displacement transducers.

-

Data Analysis:

-

Measure the amplitude of the contractile response at each concentration.

-

Express the response as a percentage of the maximal contraction induced by a reference agonist (e.g., acetylcholine).

-

Plot the percentage of maximal contraction against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value.[11]

-

This compound in Drug Development

The prokinetic properties of this compound have made its receptor an attractive target for the treatment of GI motility disorders, particularly gastroparesis.

This compound Receptor Agonists

-

Erythromycin: This macrolide antibiotic was one of the first recognized this compound receptor agonists.[2] While it can be effective in stimulating gastric emptying, its long-term use is limited by its antibiotic activity and the potential for bacterial resistance, as well as tachyphylaxis (rapid desensitization of the receptor).[20]

-

Motilides: These are erythromycin derivatives that lack antibiotic activity but retain this compound agonist properties. An early motilide, ABT-229 , showed promise in preclinical studies but ultimately failed in clinical trials due to a lack of efficacy, possibly due to rapid receptor desensitization.[8]

-

Camicinal (GSK962040): A potent and selective non-macrolide, small-molecule this compound receptor agonist.[20] Camicinal has been shown to accelerate gastric emptying in healthy volunteers and critically ill patients with feed intolerance.[21][22] Clinical trials have demonstrated its potential for treating gastroparesis with a favorable safety profile and no significant tachyphylaxis reported.[20][23] However, in some studies with critically ill patients, it did not show a statistically significant improvement in the volume of enteral feed delivered.[23]

-

Mitemcinal (GM-611): Another motilide that showed some efficacy in improving symptoms in a subset of patients with diabetic gastropathy.[24]

This compound Receptor Antagonists

The development of this compound receptor antagonists has been pursued for conditions characterized by excessive GI motility, such as diarrhea-predominant irritable bowel syndrome (IBS-D). However, this area of research has been less active compared to agonist development.

Conclusion

This compound is a key regulator of gastrointestinal motility, with its primary role being the initiation of the migrating motor complex. Its well-defined structure, receptor, and signaling pathways have made it a compelling target for drug development. While early attempts to develop this compound receptor agonists were met with challenges, newer compounds like camicinal have shown promise in clinical trials for gastroparesis. Future research will likely focus on optimizing the therapeutic window of this compound agonists to maximize their prokinetic effects while minimizing potential side effects and receptor desensitization. A deeper understanding of the tissue-specific and species-specific differences in this compound receptor signaling will be crucial for the successful translation of preclinical findings into effective therapies for a range of gastrointestinal motility disorders.

References

- 1. Radioimmunoassay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C120H188N34O35S | CID 16136567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Proteopedia, life in 3D [proteopedia.org]

- 5. opm.phar.umich.edu [opm.phar.umich.edu]

- 6. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]

- 8. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Roles of Endothelial this compound Receptor and Its Signal Transduction Pathway in this compound-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Development of radioimmunoassay for this compound (Journal Article) | OSTI.GOV [osti.gov]

- 14. phoenixbiotech.net [phoenixbiotech.net]

- 15. This compound-(1-11) (human) | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. microbenotes.com [microbenotes.com]

- 17. benchchem.com [benchchem.com]

- 18. ijper.org [ijper.org]

- 19. reprocell.com [reprocell.com]

- 20. The investigational drug camicinal for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. d-nb.info [d-nb.info]

- 22. ora.ox.ac.uk [ora.ox.ac.uk]

- 23. Nutrition Adequacy Therapeutic Enhancement in the Critically Ill: A Randomized Double-Blind, Placebo-Controlled Trial of the this compound Receptor Agonist Camicinal (GSK962040): The NUTRIATE Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Efficacy of mitemcinal, a this compound agonist, on gastrointestinal symptoms in patients with symptoms suggesting diabetic gastropathy: a randomized, multi-center, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Motilin (MLN) Gene Expression and Regulation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the human motilin gene (MLN), its expression patterns, and the complex mechanisms governing its regulation. It is designed to serve as a comprehensive resource, detailing the molecular biology of this compound, the signaling pathways it governs, and the experimental methodologies used for its study.

Introduction to this compound

This compound is a 22-amino acid peptide hormone primarily known for its role in regulating gastrointestinal (GI) motility.[1][2] Secreted by endocrine Mo cells in the upper small intestine, this compound is a key initiator of the migrating motor complex (MMC), a series of powerful contractions that sweep the gut during the fasting state.[1][3] This "housekeeper" function is critical for clearing undigested material and preventing bacterial overgrowth.[2] The human this compound peptide is encoded by the MLN gene and exerts its effects by binding to the this compound receptor (GPR38), a G-protein coupled receptor (GPCR).[1][4] Understanding the regulation of the MLN gene is paramount for developing therapeutics targeting GI motility disorders such as gastroparesis and functional dyspepsia.

This compound (MLN) Gene Structure and Expression

Gene Structure

The human MLN gene is located on chromosome 6p21.3.[2] It spans approximately 9 kilobases (kb) and is composed of five exons separated by four introns.[5][6] The gene structure is notable in that the codons for the mature 22-amino-acid this compound peptide are split between Exon II and Exon III.[5][6] Proteolytic processing of the translated preproprotein yields the mature this compound peptide and a C-terminal this compound-associated peptide (MAP).[4]

Tissue Distribution of Expression

MLN gene expression is most abundant in the small intestine, specifically in the duodenum and jejunum, where it is produced by endocrine Mo cells within the mucosal crypts.[2][7] Expression of this compound precursor mRNA is highest in the duodenum of mammals, including humans.[7] In addition to the gastrointestinal tract, this compound mRNA has also been identified in the central nervous system (CNS) of humans and rabbits, with notable expression in the hippocampus, hypothalamus, and cerebellum, suggesting a potential role in the gut-brain axis.[7][8]

Quantitative Expression Data

While extensively studied, precise quantitative expression data for the human MLN gene across a wide range of tissues is not consolidated in a single source. The following table summarizes relative expression levels based on available literature.

| Tissue | Species | Relative mRNA Expression Level | Citation(s) |

| Duodenum | Human, Monkey, Cat | Very High | [7] |

| Jejunum | Human | High | [2] |

| Ileum | Pheasant | High | [9] |

| Stomach | Human | Low / Not primary site | [3] |

| Colon | Pheasant | Moderate | [9] |

| Brain (Hippocampus) | Rabbit | High | [8] |

| Brain (Cerebellum) | Human, Monkey, Cat | Present | [7] |

| Pancreas | Pheasant | Low | [9] |

Regulation of this compound Gene Expression and Secretion

The regulation of this compound occurs primarily at the level of secretion from Mo cells, which is tightly linked to the digestive state. While direct transcriptional control of the MLN gene is not fully elucidated, several physiological stimuli are known to govern the release of the this compound peptide.

Transcriptional Regulation

Analysis of the MLN gene promoter region has identified potential binding sites for several transcription factors, although their functional role in regulating this compound expression requires further investigation.

-

Predicted Transcription Factors: Bioinformatic analyses suggest potential binding sites for factors including aMEF-2 , MEF-2A , and NRSF in the MLN gene promoter.[10]

Regulation of Secretion

The release of this compound is cyclic during the interdigestive (fasting) period, peaking approximately every 100 minutes in humans to trigger Phase III of the MMC.[2] This cyclic release is suppressed by feeding.

-

Fasting and pH: The primary stimulus for this compound release is the fasting state.[2] Duodenal alkalinization (an increase in pH) during this period is also suggested to stimulate its release.[2]

-

Neural Control: The vagus nerve and enteric nervous system play a crucial role. Acetylcholine (B1216132), a key neurotransmitter, stimulates this compound release via a cholinergic pathway.[11]

-

Hormonal and Paracrine Control:

-

Stimulatory: Serotonin (5-HT) can induce acetylcholine release from enteric neurons, which in turn stimulates this compound secretion.[1]

-

Inhibitory: The intake of nutrients, particularly glucose, leads to the release of insulin, which inhibits this compound secretion.[2] Somatostatin and pancreatic polypeptide also suppress this compound release.[1]

-

Caption: A diagram illustrating the primary stimulatory (green) and inhibitory (red) factors that regulate the secretion of this compound from duodenal Mo cells.

This compound Receptor (GPR38) Signaling Pathway

Once secreted, this compound binds to its receptor, GPR38, which is expressed on enteric neurons and smooth muscle cells of the GI tract.[1] This binding event triggers a biphasic intracellular signaling cascade leading to muscle contraction.

-

G-Protein Activation: The this compound receptor couples to and selectively activates Gαq and Gα13 proteins.

-

Transient Ca²⁺-Dependent Contraction:

-

Activated Gαq stimulates Phospholipase C (PLC).[1]

-

PLC hydrolyzes PIP₂ into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ binds to its receptor on the sarcoplasmic reticulum, causing a rapid release of intracellular Ca²⁺.[1]

-

The rise in cytosolic Ca²⁺ activates calmodulin, which in turn activates Myosin Light Chain Kinase (MLCK).

-

MLCK phosphorylates the myosin light chain (MLC₂₀), initiating a transient, initial muscle contraction.

-

-

Sustained RhoA-Dependent Contraction:

-

Both Gαq and Gα13 activate the small GTPase RhoA.

-

RhoA activates Rho-associated kinase (ROCK), which phosphorylates and inactivates the regulatory subunit of Myosin Light Chain Phosphatase (MYPT1).

-

Separately, DAG activates Protein Kinase C (PKC), which phosphorylates CPI-17, another potent inhibitor of MLC Phosphatase.

-

The dual inhibition of MLC Phosphatase prevents the dephosphorylation of MLC₂₀, leading to a sustained muscle contraction.

-

Caption: The biphasic signaling cascade initiated by this compound binding to its receptor, GPR38, leading to both transient and sustained smooth muscle contraction.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate this compound gene expression and regulation.

Protocol 1: Quantification of MLN mRNA by RT-qPCR

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to detect and quantify mRNA levels.[12] Total RNA is reverse transcribed to cDNA, which then serves as a template for qPCR using gene-specific primers. The amount of amplified product, measured in real-time using a fluorescent dye (e.g., SYBR Green), is proportional to the initial amount of MLN mRNA.[12]

References

- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Regulation of Gastrointestinal Motility by this compound and Ghrelin in Vertebrates [frontiersin.org]

- 4. MLN this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Structure and expression of the human this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]

- 8. Identification of this compound mRNA in the brain of man and rabbit. Conservation of polymorphism of the this compound gene across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rakuno.repo.nii.ac.jp [rakuno.repo.nii.ac.jp]

- 10. genecards.org [genecards.org]

- 11. researchgate.net [researchgate.net]

- 12. elearning.unite.it [elearning.unite.it]

The Physiological Roles of Motilin in the Gastrointestinal Tract: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motilin is a 22-amino acid polypeptide hormone synthesized and secreted by enterochromaffin (EC) cells and M cells in the mucosa of the upper small intestine, primarily the duodenum and jejunum.[1] For decades, this compound has been recognized as a key regulator of gastrointestinal (GI) motility, particularly during the interdigestive state. Its discovery and subsequent research have illuminated its critical role in orchestrating the migrating motor complex (MMC), a cyclic pattern of motility in the stomach and small intestine that occurs during fasting.[2][3] This guide provides a comprehensive overview of the physiological roles of this compound in the GI tract, its signaling pathways, and the experimental methodologies used to elucidate its functions. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development targeting the this compound system.

Core Physiological Functions of this compound

This compound's primary and most well-characterized function is the initiation and regulation of the migrating motor complex (MMC).[2] The MMC is a recurring cycle of motor activity that sweeps through the stomach and small intestine during fasting periods, serving a "housekeeping" role by clearing residual undigested material and preventing bacterial overgrowth.[2][4] The MMC consists of three distinct phases:

-

Phase I: A period of motor quiescence with minimal contractile activity.[4]

-

Phase II: Characterized by intermittent, irregular, and low-amplitude contractions.[4]

-

Phase III: A short period of intense, regular, and high-amplitude peristaltic contractions that propagate distally from the stomach or duodenum down the small intestine.[4]

Plasma this compound levels fluctuate in a cyclical manner, peaking during Phase III of the MMC, and exogenous administration of this compound can prematurely induce a Phase III-like activity.[5] This tight correlation underscores this compound's role as the primary hormonal regulator of the gastric component of the MMC.[4]

Beyond the MMC, this compound exerts several other important physiological effects on the GI tract:

-

Gastric Emptying: this compound accelerates gastric emptying of both liquids and solids.[6] This prokinetic effect is particularly relevant in the context of gastroparesis, a condition characterized by delayed gastric emptying.[6]

-

Gallbladder Contraction: this compound stimulates gallbladder contraction, contributing to the interdigestive release of bile.[7][8]

-

Lower Esophageal Sphincter (LES) Pressure: this compound has been shown to increase LES pressure.[9]

-

Pepsin Secretion: It stimulates the secretion of pepsin from chief cells in the stomach.[2]

-

Hunger Signaling: Recent evidence suggests that this compound-induced gastric contractions during Phase III of the MMC may act as a hunger signal.[5]

Quantitative Effects of this compound on GI Function

The following tables summarize the quantitative data from key clinical studies investigating the effects of this compound on gastric emptying and gallbladder contraction.

Table 1: Effect of this compound Infusion on Gastric Emptying

| Study Population | This compound Infusion Rate | Outcome Measure | Result (this compound vs. Placebo/Control) | Reference |

| 6 patients with diabetic gastroparesis | 10 pmol/kg/min | Liquid half-emptying time | 22 ± 11 min vs. 51 ± 6 min (P < 0.01) | [6] |

| 6 patients with diabetic gastroparesis | 10 pmol/kg/min | Solid half-emptying time | 51 ± 12 min vs. 111 ± 4 min (P < 0.01) | [6] |

| 5 healthy subjects | 0.34 pmol/kg/min | % Meal emptied at 60 min | 31 ± 4% vs. 17 ± 2% (P < 0.01) | [10] |

| 7 healthy subjects | 0.2 pmol/kg/min | % Isotope emptied at 30 min (25% glucose) | 25.5 ± 2% vs. 11.0 ± 1.5% (p < 0.005) | [11] |

Table 2: Effect of this compound Infusion on Gallbladder Contraction

| Study Population | This compound Infusion Rate | Outcome Measure | Result (% Reduction in Gallbladder Volume) | Reference |

| 8 healthy men | 2 pmol/kg/min | Gallbladder volume | 8.0 ± 5.0% | [7][8] |

| 8 healthy men | 4 pmol/kg/min | Gallbladder volume | 17.1 ± 5.0% | [7][8] |

| 8 healthy men | 8 pmol/kg/min | Gallbladder volume | 18.5 ± 4.7% | [7][8] |

| 8 healthy men | 16 pmol/kg/min | Gallbladder volume | 16.1 ± 4.9% | [7][8] |

This compound Signaling Pathways

This compound exerts its effects by binding to the this compound receptor (MTLR), a G protein-coupled receptor (GPCR) formerly known as GPR38.[1] The MTLR is predominantly expressed on smooth muscle cells and enteric neurons within the GI tract.[12] The binding of this compound to its receptor initiates a cascade of intracellular signaling events that ultimately lead to smooth muscle contraction.

The primary signaling pathway involves the coupling of the this compound receptor to Gq/11 and G13 proteins.[13] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][13]

-

IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13]

-

The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK).

-

MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin and subsequent smooth muscle contraction.

-

DAG activates protein kinase C (PKC), which can also contribute to the contractile response.

Experimental Protocols

A variety of experimental techniques have been instrumental in defining the physiological roles of this compound. Detailed methodologies for some of the key experiments are provided below.

In Vitro Gastrointestinal Muscle Strip Contraction Assay

This assay is used to assess the direct contractile effect of this compound on GI smooth muscle.[14]

1. Tissue Preparation:

-

Animals (e.g., rabbits, guinea pigs) are euthanized according to approved protocols.[15]

-

Segments of the desired GI region (e.g., duodenum, antrum) are excised and placed in cold, oxygenated Krebs-Ringer bicarbonate solution.[14]

-

The longitudinal or circular muscle layer is carefully dissected and cut into strips (e.g., 2 mm wide and 10 mm long).[16]

2. Experimental Setup:

-

Muscle strips are mounted in organ baths containing Krebs-Ringer solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.[14]

-

One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.[14]

-

The strips are allowed to equilibrate under a resting tension (e.g., 1 g) for a period of time (e.g., 60 minutes) before the experiment begins.[15]

3. Data Acquisition:

-

A baseline recording of spontaneous contractile activity is established.

-

This compound or other test compounds are added to the organ bath in a cumulative or non-cumulative manner.

-

The change in contractile force is recorded and analyzed. To investigate the involvement of neural pathways, experiments can be performed in the presence of nerve blockers like tetrodotoxin.[14]

Radioimmunoassay (RIA) for this compound

RIA is a highly sensitive technique used to measure the concentration of this compound in biological fluids like plasma.[17][18]

1. Principle:

-

The assay is based on the principle of competitive binding.[18] A known amount of radiolabeled this compound (e.g., with 125I) competes with the unlabeled this compound in the sample for binding to a limited amount of anti-motilin antibody.[17] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.[18]

2. Reagents and Materials:

-

Anti-motilin antibody (polyclonal or monoclonal).[17]

-

Radiolabeled this compound (tracer).[17]

-

This compound standards of known concentrations.

-

Separating agent (e.g., a second antibody that precipitates the primary antibody, or solid-phase coated tubes).[19]

-

Gamma counter.

3. Procedure:

-

A standard curve is generated by incubating the antibody with the radiolabeled this compound and varying concentrations of unlabeled this compound standards.

-

In parallel, the antibody and radiolabeled this compound are incubated with the unknown samples.

-

After incubation, the antibody-bound this compound is separated from the free this compound.[19]

-

The radioactivity of the bound fraction is measured using a gamma counter.[18]

-

The concentration of this compound in the samples is determined by comparing the results to the standard curve.

Intracellular Calcium Measurement

This method is used to investigate the intracellular signaling mechanisms of this compound by measuring changes in intracellular calcium concentration ([Ca2+]i) in response to this compound receptor activation.[20]

1. Cell Preparation and Dye Loading:

-

Smooth muscle cells or cell lines expressing the this compound receptor are cultured on coverslips or in microplates.[20][21]

-

The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-3 AM.[20][22] These dyes are cell-permeant and are cleaved by intracellular esterases to their active, cell-impermeant form. Their fluorescence intensity or emission wavelength changes upon binding to Ca2+.[23]

2. Experimental Setup:

-

The coverslip with the loaded cells is mounted on the stage of a fluorescence microscope equipped with a calcium imaging system, or the microplate is placed in a fluorescence plate reader.

-

The cells are continuously perfused with a physiological salt solution.

3. Data Acquisition and Analysis:

-

A baseline level of fluorescence is recorded.

-

This compound is added to the perfusion solution.

-

The change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) is recorded over time.[23]

-

The change in fluorescence is proportional to the change in [Ca2+]i. To investigate the source of the calcium increase (intracellular stores vs. extracellular influx), experiments can be performed in calcium-free medium or in the presence of inhibitors of specific calcium channels or signaling molecules.[20]

Logical Relationships

The interplay between this compound release and the phases of the MMC is a tightly regulated process.

Conclusion and Future Directions

This compound plays an indispensable role in the regulation of gastrointestinal motility, primarily through its orchestration of the migrating motor complex. Its prokinetic effects on gastric emptying and gallbladder contraction have positioned the this compound receptor as a promising therapeutic target for disorders such as gastroparesis and functional dyspepsia. A thorough understanding of its physiological functions, signaling pathways, and the experimental methods used to study it is crucial for the continued development of novel and effective this compound receptor agonists and antagonists. Future research will likely focus on further elucidating the role of this compound in hunger and satiety signaling, as well as its potential involvement in other physiological and pathophysiological processes within and beyond the gastrointestinal tract.

References

- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. [Relations between gastrointestinal interdigestive motility and secretion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Interdigestive Migrating Motor Complex [jnmjournal.org]

- 5. This compound-induced gastric contractions signal hunger in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on gastric emptying in patients with diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces gall bladder emptying and antral contractions in the fasted state in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces gall bladder emptying and antral contractions in the fasted state in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of this compound on the rate of gastric emptying and gut hormone release during breakfast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound on the gastric emptying of glucose and fat in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]

- 13. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijper.org [ijper.org]

- 16. Does this compound stimulate the gastrointestinal motility of the pig? In vitro study using smooth muscle strips and dispersed muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Radioimmunoassay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. microbenotes.com [microbenotes.com]

- 19. rnlkwc.ac.in [rnlkwc.ac.in]

- 20. Effects of this compound on intracellular free calcium in cultured smooth muscle cells from the antrum of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bu.edu [bu.edu]

Elucidating the Motilin Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motilin, a 22-amino acid peptide hormone, is a key regulator of gastrointestinal (GI) motility, primarily known for its role in initiating the migrating motor complex (MMC), the "housekeeper" of the gut during the interdigestive phase.[1][2] Its effects are mediated through the this compound receptor (MLNR), a G protein-coupled receptor (GPCR), making it a significant target for the development of prokinetic agents to treat motility disorders such as gastroparesis and functional dyspepsia.[2][3] This guide provides a comprehensive overview of the this compound signaling pathway, detailed experimental protocols for its investigation, and a summary of key quantitative data to aid researchers and drug development professionals in this field.

The this compound Signaling Cascade

The binding of this compound to its receptor, located on smooth muscle cells and enteric neurons, initiates a biphasic signaling cascade mediated by the heterotrimeric G proteins Gαq and Gα13.[2][4] This activation leads to both a rapid, transient contraction and a more sustained contractile response.

1. Initial, Calcium-Dependent Contraction:

Upon this compound binding, the activated Gαq subunit stimulates Phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses through the cytosol and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[2] The subsequent increase in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin. The Ca²⁺-calmodulin complex then activates Myosin Light Chain Kinase (MLCK), which phosphorylates the 20-kDa regulatory myosin light chain (MLC20).[2] This phosphorylation event is the critical step that initiates actin-myosin cross-bridge cycling and results in the initial phase of smooth muscle contraction.[2]

2. Sustained, Calcium-Sensitizing Contraction:

The sustained phase of contraction involves a calcium-sensitizing mechanism mediated by both Gαq and Gα13, which activate RhoA-dependent pathways.[2][4] This leads to the activation of Rho kinase and Protein Kinase C (PKC).[2][4]

-

Rho Kinase Pathway: Rho kinase phosphorylates the myosin phosphatase targeting subunit 1 (MYPT1) of Myosin Light Chain Phosphatase (MLCP), which inhibits the activity of MLCP.[2][5]

-

PKC Pathway: PKC, activated by DAG and intracellular Ca²⁺, phosphorylates the 17-kDa PKC-potentiated phosphatase inhibitor (CPI-17), which further inhibits MLCP.[2][5]

The dual inhibition of MLCP prevents the dephosphorylation of MLC20, leading to a sustained contractile state even as cytosolic Ca²⁺ levels may begin to decline.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of this compound and related ligands with the this compound receptor.

Table 1: Binding Affinity of this compound Receptor Ligands

| Ligand | Cell Line/Tissue | Assay Type | Parameter | Value | Reference |

| This compound | Rabbit antral smooth muscle | Radioligand Binding | pKd | 9.11 ± 0.01 | [6] |

| [Phe3,Leu13]porcine this compound (OHM-11526) | Rabbit antral smooth muscle | Radioligand Binding | pKd | 9.26 ± 0.04 | [6] |

| ANQ-11125 | Rabbit antral smooth muscle | Radioligand Binding | pKd | 8.24 ± 0.06 | [6] |

| This compound (26-47), human, porcine | Chinese hamster ovary cell line | Radioligand Binding | Ki | 2.3 nM | [7] |

| MA-2029 | Not Specified | Radioligand Binding | IC50 | 4.9 nM | [7] |

| This compound | Gastric and intestinal smooth muscle cells | Radioligand Binding | IC50 | 0.7 ± 0.2 nM | [4] |

Table 2: Functional Potency of this compound Receptor Agonists

| Agonist | System | Assay Type | Parameter | Value | Reference |

| This compound | Gastric and intestinal smooth muscle cells | Contraction | EC50 | 1.0 ± 0.2 nM | [4] |

| This compound (26-47), human, porcine | Chinese hamster ovary cell line | Not Specified | EC50 | 0.3 nM | [7] |

| This compound, human, porcine | Human stomach | Cholinergic Activity | EC50 | 33 nM | [7] |

| Azithromycin (B1666446) | CHO cells with human this compound receptor | Intracellular Ca²⁺ | EC50 | 2.9 µM | [8] |

| Erythromycin (B1671065) | CHO cells with human this compound receptor | Intracellular Ca²⁺ | EC50 | 0.92 µM | [8] |

| This compound | CHO cells with human this compound receptor | Intracellular Ca²⁺ | EC50 | 0.036 µM | [8] |

| EM-523 | Rabbit small intestinal tissue | Contraction | pED50 | 8.19 | [7] |

| EM-523 | Human duodenal tissue | Contraction | pED50 | 6.08 | [7] |

Experimental Protocols

Detailed methodologies for key experiments used in the elucidation of the this compound signaling pathway are provided below.

Competitive Radioligand Binding Assay

This protocol is a generalized example for determining the binding affinity (Ki) of a test compound for the this compound receptor.[1]

Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Antagonistic properties of [Phe3,Leu13]porcine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The antibiotic azithromycin is a this compound receptor agonist in human stomach: comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Gut: An In-depth Technical Guide to the Extra-Gastrointestinal Functions of Motilin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motilin, a 22-amino acid polypeptide hormone, is well-established as a key regulator of gastrointestinal motility, primarily known for inducing the migrating motor complex (MMC). However, a growing body of evidence reveals that this compound's physiological roles extend far beyond the digestive tract. This technical guide provides a comprehensive overview of the extra-gastrointestinal functions of this compound, detailing its involvement in endocrine signaling, metabolic regulation, and central nervous system activities. We present a synthesis of current knowledge, including detailed signaling pathways, experimental methodologies, and quantitative data, to serve as a valuable resource for researchers and professionals in drug development.

Introduction

First identified for its ability to stimulate gastric motor activity, this compound is secreted by enteroendocrine M cells in the upper small intestine.[1][2] Its actions are mediated through the this compound receptor (MLN-R), a G protein-coupled receptor (GPCR) formerly known as GPR38.[1][3] While the gastrointestinal functions of this compound have been extensively studied, its presence and activity in other tissues suggest a more pleiotropic role in systemic physiology. This guide explores these non-canonical functions, providing a deeper understanding of this compound's broader physiological significance.

Endocrine and Metabolic Functions

Regulation of Growth Hormone Secretion

This compound has been identified as a novel agent capable of stimulating the release of growth hormone (GH) from the anterior pituitary gland.[4] This suggests a physiological role for this compound in the control of GH secretion.[4]

Experimental Evidence:

-

In Vitro Studies: Experiments using dispersed anterior pituitary cells from rats demonstrated a dose-dependent stimulation of GH release by synthetic this compound. The minimum effective concentration was initially found to be 10⁻⁷ M, with subsequent experiments showing significant GH release at concentrations as low as 10⁻⁹ M.[4]

-

In Vivo Studies: Intravenous administration of large doses of this compound (100 micrograms) in rats resulted in a significant elevation of circulating GH levels.[4] Conversely, the administration of an antiserum to porcine this compound (100 microliters, IV) led to a significant depression of plasma GH levels, indicating a physiological role for endogenous this compound in GH regulation.[4]

-

Central Administration: Infusion of this compound into the third ventricle of conscious rats caused a significant depression of GH levels, suggesting a potential ultrashort-loop feedback mechanism on its own release or on the release of somatostatin.[4]

| Experimental Model | This compound Concentration/Dose | Effect on Growth Hormone (GH) | Reference |

| Dispersed rat anterior pituitary cells | 10⁻⁹ M (minimum effective) | Significant stimulation of release | [4] |

| Conscious rats (in vivo) | 100 µg (IV) | Significant elevation of circulating levels | [4] |

| Conscious rats (in vivo) | 100 µL anti-motilin serum (IV) | Significant depression of plasma levels | [4] |

| Conscious rats (in vivo) | Infusion into third ventricle | Significant depression of levels | [4] |

Influence on Pancreatic Function and Glucose Metabolism

This compound plays a role in pancreatic function, including the release of insulin (B600854) and pancreatic polypeptide.[2][5][6] This suggests a link between the gastrointestinal tract and glucose homeostasis that is, in part, mediated by this compound.

Experimental Evidence:

-

Insulin Release: In fasted dogs, plasma insulin concentrations fluctuate in close association with plasma this compound levels and the phase III contractions of the MMC.[5] Intravenous infusion of this compound (0.3 µg/kg/h) mimicked this spontaneous insulin release.[5] Exogenous this compound stimulated insulin release in a dose-dependent manner (0.01-0.3 µg/kg), an effect that was abolished by atropine, hexamethonium, ondansetron, and truncal vagotomy, indicating a vagal cholinergic pathway.[5] Studies in individuals after acute pancreatitis have shown that diabetes is associated with elevated circulating levels of this compound.[7][8]

-

Pancreatic Polypeptide and Somatostatin Release: this compound stimulates the release of pancreatic polypeptide and somatostatin.[2][6] The release of pancreatic polypeptide is mediated via vagal, cholinergic muscarinic pathways that involve 5-HT3 receptors.[9]

| Parameter | Experimental Condition | Observation | Reference |

| Plasma Insulin | Fasted dogs, associated with this compound peaks | Fluctuation in close association | [5] |

| Insulin Release | Intravenous this compound (0.3 µg/kg/h) in dogs | Mimicked spontaneous release | [5] |

| Insulin Release | Exogenous this compound (0.01-0.3 µg/kg) in dogs | Dose-dependent stimulation | [5] |

| Pancreatic Polypeptide | This compound administration in dogs | Stimulated release via vagal pathways | [9] |

| Plasma this compound | Individuals with diabetes after acute pancreatitis | Significantly higher levels | [7][8] |

Central Nervous System and Behavioral Effects

The presence of this compound and its receptors in the central nervous system (CNS) points to its involvement in neurological functions, including the regulation of feeding behavior and anxiety.[1][9]

Regulation of Food Intake and Hunger

This compound is considered a potential hunger hormone, with its levels peaking during gastric phase III contractions in the interdigestive state.[10]

Experimental Evidence:

-

Animal Studies: In the house musk shrew (Suncus murinus), a mammal that produces this compound, food intake was significantly higher during spontaneous phase III contractions (high this compound levels) compared to phase I (low this compound levels).[10] Intravenous administration of this compound stimulated food intake during phase I, and this effect was abolished in vagotomized animals, indicating mediation by the vagus nerve.[10] this compound also increased c-Fos expression in feeding-related neurons in the hindbrain and hypothalamus.[10]

-

Human Studies: In humans, hunger peaks are significantly associated with both spontaneous and pharmacologically induced phase III contractions.[11] The this compound receptor agonist erythromycin (B1671065) was found to significantly stimulate food intake compared to a placebo.[11]

| Study Subject | Experimental Condition | Effect on Food Intake/Hunger | Reference |

| Suncus murinus | Spontaneous phase III vs. phase I | Higher food intake during phase III | [10] |

| Suncus murinus | IV this compound administration | Stimulated food intake (abolished by vagotomy) | [10] |

| Humans | Spontaneous & induced phase III | Significant association with hunger peaks | [11] |

| Humans | Erythromycin administration | Significant stimulation of food intake | [11] |

Anxiolytic Effects

Studies in animal models suggest that this compound may have anxiolytic properties.

Experimental Evidence:

-

Central administration of this compound in mice has been shown to have an anxiolytic effect.[1] This effect was reversed by the administration of a this compound antagonist, GM-109.[12]

Signaling Pathways

The extra-gastrointestinal actions of this compound are initiated by the binding of this compound to its G protein-coupled receptor, which is coupled to Gq/11 protein.[13][14] This triggers a cascade of intracellular events.

General this compound Receptor Signaling

Caption: General signaling pathway of the this compound receptor.

Vagal Cholinergic Pathway in Insulin Release

Caption: Vagal cholinergic pathway for this compound-induced insulin release.

Experimental Protocols

Measurement of Plasma this compound and Insulin

Objective: To determine the circulating concentrations of this compound and insulin.

Methodology:

-

Sample Collection: Collect fasting venous blood samples from the subject (e.g., human, dog).

-

Sample Processing: Centrifuge the blood to separate plasma and store at -80°C until analysis.

-

Assay:

-

This compound: Utilize a specific radioimmunoassay (RIA) for this compound. This involves competitive binding of a radiolabeled this compound tracer and unlabeled this compound from the sample to a limited amount of anti-motilin antibody.

-

Insulin: Employ a specific enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA). This typically involves capturing insulin from the sample with a specific antibody and detecting it with a second, enzyme-conjugated antibody that produces a measurable signal.

-

-

Data Analysis: Quantify hormone concentrations by comparing sample signals to a standard curve generated with known concentrations of the respective hormones.

In Vitro Assessment of Hormone Release from Pituitary Cells

Objective: To determine the direct effect of this compound on hormone secretion from pituitary cells.

Methodology:

-

Cell Preparation: Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion (e.g., with collagenase and hyaluronidase).

-

Cell Culture: Culture the dispersed cells in an appropriate medium for a period to allow recovery.

-

Stimulation: Incubate the cultured pituitary cells with varying concentrations of synthetic this compound for a defined period.

-

Sample Collection: Collect the cell culture supernatant.

-

Hormone Measurement: Measure the concentration of the hormone of interest (e.g., growth hormone) in the supernatant using a specific assay such as RIA or ELISA.

-

Data Analysis: Compare hormone concentrations in the supernatant of this compound-treated cells to those of control (vehicle-treated) cells to determine the stimulatory or inhibitory effect.

Assessment of Food Intake in Animal Models

Objective: To evaluate the effect of this compound on feeding behavior.

Methodology:

-

Animal Model: Use an appropriate animal model that expresses a functional this compound system, such as the Suncus murinus.

-

Acclimatization: Acclimate the animals to the experimental conditions, including handling and the feeding environment.

-

Fasting: Fast the animals for a predetermined period to ensure a baseline state of hunger.

-

Drug Administration: Administer this compound or a vehicle control intravenously or via another appropriate route.

-

Food Presentation: Present a pre-weighed amount of food to the animals immediately after drug administration.

-

Measurement: Measure the amount of food consumed over a specific time period by weighing the remaining food.

-

Data Analysis: Compare the food intake between the this compound-treated group and the control group to assess the effect of this compound on feeding. For studies involving vagotomy, compare the response to this compound in sham-operated and vagotomized animals.

Conclusion and Future Directions

The extra-gastrointestinal functions of this compound highlight its role as a multifaceted hormone with significant implications for endocrine regulation, metabolism, and central nervous system function. The ability of this compound to influence growth hormone secretion, insulin release, and feeding behavior opens up new avenues for therapeutic intervention in a range of disorders, including growth deficiencies, metabolic syndrome, and eating disorders. Further research is warranted to fully elucidate the molecular mechanisms underlying these extra-gastrointestinal actions and to explore the therapeutic potential of this compound receptor agonists and antagonists in these non-canonical roles. The development of animal models that faithfully replicate the human this compound system will be crucial for advancing our understanding and translating these findings into clinical applications.

References

- 1. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. reprocell.com [reprocell.com]

- 4. This compound: a novel growth hormone releasing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound controls cyclic release of insulin through vagal cholinergic muscarinic pathways in fasted dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 8. Elevated Circulating Levels of this compound are Associated with Diabetes in Individuals after Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pnas.org [pnas.org]

- 11. The this compound receptor agonist erythromycin stimulates hunger and food intake through a cholinergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selfhacked.com [selfhacked.com]

- 13. Frontiers | Regulation of Gastrointestinal Motility by this compound and Ghrelin in Vertebrates [frontiersin.org]

- 14. Roles of Endothelial this compound Receptor and Its Signal Transduction Pathway in this compound-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

The Tissue Distribution and Receptor Signaling of Motilin: A Technical Guide for Researchers

An In-depth Examination of Motilin and its G-Protein Coupled Receptor, GPR38, Providing Quantitative Data, Detailed Experimental Methodologies, and Signal Transduction Pathways for Drug Development Professionals.

This technical guide offers a comprehensive overview of the tissue distribution of the gastrointestinal peptide hormone this compound and its cognate receptor, GPR38. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental protocols for localization and quantification, and visually represents the core signaling cascades initiated by this compound receptor activation.

Introduction

This compound is a 22-amino acid polypeptide primarily known for its role in regulating gastrointestinal motility. It is a key initiator of the migrating motor complex (MMC), a series of powerful contractions that sweep through the gut during the fasting state.[1] Its effects are mediated by the this compound receptor, a G-protein coupled receptor (GPCR) also known as GPR38.[2] Understanding the precise tissue distribution of both the ligand and its receptor is paramount for elucidating their physiological functions and for the development of targeted therapeutics for gastrointestinal disorders.

Quantitative Tissue Distribution

The expression of this compound and its receptor, GPR38, exhibits a distinct and functionally relevant distribution pattern, with the highest concentrations found within the gastrointestinal tract. The following tables summarize the available quantitative data on their expression levels in human tissues.

Table 1: this compound Peptide/mRNA Distribution in Human Tissues

| Tissue | Method | Concentration/Expression Level | Reference |

| Duodenum | Radioimmunoassay (RIA) | 165.7 ± 15.9 pmol/g wet weight | [3] |

| Jejunum | Radioimmunoassay (RIA) | 37.5 ± 2.8 pmol/g wet weight | [3] |

| Stomach, Thyroid, Bone Marrow | Northern Blot | mRNA detected | [4] |

Data represent the mean ± standard error of the mean.

Table 2: this compound Receptor (GPR38) Protein/mRNA Distribution

| Tissue | Method | Expression Level | Reference |

| Stomach (Muscle Layer) | Quantitative PCR | High mRNA expression | [5] |

| Stomach (Mucosal Layer) | Quantitative PCR | Low mRNA expression | [5] |

| Stomach (Proximal Corpus) | Quantitative PCR | Highest mRNA expression in the muscle layer | [5] |

| Stomach (Antrum) | Quantitative PCR | Lowest mRNA expression in the muscle layer | [5] |

| Duodenum, Jejunum, Colon | In Situ Hybridization | RNA detected in enteric neurons | [2][6] |

| Colon | - | Lower receptor density compared to the antroduodenal region | [7] |

| Central Nervous System | In Situ Hybridization | Presence indicated | [3] |

Quantitative data for GPR38 protein or absolute mRNA copy numbers in various human tissues are not widely available in the literature. The table reflects relative expression levels and detection of mRNA.

Experimental Protocols

Accurate determination of this compound and GPR38 distribution relies on a variety of sophisticated molecular and immunological techniques. This section provides detailed methodologies for the key experiments cited.

Radioimmunoassay (RIA) for this compound Quantification

Radioimmunoassay is a highly sensitive method for quantifying the concentration of this compound in plasma or tissue extracts.[4][6]

Principle: This competitive immunoassay involves a radiolabeled this compound (e.g., with ¹²⁵I) competing with unlabeled this compound (from the sample) for binding to a limited amount of anti-motilin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled this compound in the sample.

Detailed Methodology:

-

Antibody Production: High-titer anti-motilin antisera are typically produced in rabbits or guinea pigs by immunizing them with synthetic porcine this compound conjugated to a carrier protein like bovine serum albumin (BSA).[4][6]

-

Radiolabeling of this compound: Purified this compound is radiolabeled with Na¹²⁵I using the chloramine-T method. The radiolabeled this compound is then purified using chromatography (e.g., CM-Sephadex C-25 column).[4]

-

Sample Preparation: Plasma samples may require extraction (e.g., with methanol) to minimize non-specific interference.[4] Tissue samples are homogenized and extracted to solubilize the this compound.

-

Assay Procedure:

-

A standard curve is generated using known concentrations of unlabeled this compound.

-

A constant amount of anti-motilin antibody and ¹²⁵I-labeled this compound is added to a series of tubes.

-

Standards or unknown samples are added to the respective tubes.

-

The mixture is incubated to allow competitive binding to reach equilibrium.

-

The antibody-bound this compound is separated from the free this compound (e.g., by precipitation with a second antibody or charcoal).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Data Analysis: The concentration of this compound in the unknown samples is determined by comparing their radioactivity measurements to the standard curve.

Immunohistochemistry (IHC) for GPR38 Localization

Immunohistochemistry allows for the visualization of the this compound receptor (GPR38) within the cellular context of a tissue section.

Principle: This technique utilizes a primary antibody that specifically binds to the GPR38 protein. A secondary antibody, conjugated to an enzyme or a fluorophore, then binds to the primary antibody, allowing for visualization of the receptor's location.

Detailed Methodology:

-

Tissue Preparation:

-

Tissues are fixed (e.g., in 10% neutral buffered formalin) to preserve cellular structure.

-

Fixed tissues are dehydrated through a series of graded ethanol (B145695) solutions and embedded in paraffin (B1166041) wax.

-

Thin sections (e.g., 5 µm) are cut using a microtome and mounted on glass slides.

-

-

Deparaffinization and Rehydration:

-

Slides are incubated in xylene to remove the paraffin.

-

The tissue sections are then rehydrated by sequential immersion in decreasing concentrations of ethanol, followed by water.

-

-

Antigen Retrieval: This step is often necessary to unmask the antigenic epitope that may have been altered by fixation. This can be achieved by heat-induced epitope retrieval (HIER) in a citrate (B86180) or EDTA buffer, or by proteolytic-induced epitope retrieval (PIER) using enzymes like proteinase K or trypsin.

-

Immunostaining:

-

Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing normal serum from the species in which the secondary antibody was raised.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for GPR38, diluted in a suitable buffer (e.g., PBS with BSA). Incubation is typically performed overnight at 4°C or for a shorter period at room temperature.

-

Secondary Antibody Incubation: After washing to remove unbound primary antibody, the sections are incubated with a biotinylated or enzyme-conjugated (e.g., HRP or AP) secondary antibody that recognizes the primary antibody.

-

Detection: If a biotinylated secondary antibody is used, an avidin-biotin-enzyme complex is added. A chromogenic substrate (e.g., DAB for HRP or NBT/BCIP for AP) is then applied, which results in a colored precipitate at the site of the antigen.

-

-

Counterstaining, Dehydration, and Mounting:

-

The sections are lightly counterstained with a nuclear stain like hematoxylin (B73222) to provide cellular context.

-

The stained sections are dehydrated through graded ethanol and cleared in xylene.

-

Finally, a coverslip is mounted using a permanent mounting medium.

-

Quantitative Real-Time PCR (qRT-PCR) for this compound and GPR38 mRNA Expression

qRT-PCR is a powerful technique for quantifying the levels of this compound and GPR38 messenger RNA (mRNA) in different tissues.

Principle: This method involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence using the polymerase chain reaction (PCR). The amplification is monitored in real-time using a fluorescent reporter, allowing for the quantification of the initial amount of mRNA.

Detailed Methodology:

-

RNA Extraction: Total RNA is isolated from tissue samples using a method that ensures high purity and integrity (e.g., TRIzol reagent or column-based kits).

-

DNase Treatment: To eliminate any contaminating genomic DNA, the extracted RNA is treated with DNase I.

-

Reverse Transcription (RT): The purified RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and either oligo(dT) primers, random hexamers, or gene-specific primers.

-

Real-Time PCR:

-

A reaction mixture is prepared containing the cDNA template, forward and reverse primers specific for the target gene (this compound or GPR38), a DNA polymerase, dNTPs, and a fluorescent reporter dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan probe).

-

The PCR is performed in a real-time PCR thermal cycler. The fluorescence intensity is measured at each cycle of amplification.

-

-

Data Analysis: The cycle at which the fluorescence signal crosses a certain threshold (the quantification cycle, Cq) is determined. The relative expression of the target gene is typically calculated using the comparative Cq (ΔΔCq) method, normalizing the data to one or more stable reference (housekeeping) genes.

In Situ Hybridization (ISH) for GPR38 mRNA Localization

In situ hybridization is used to visualize the location of specific mRNA transcripts within tissue sections, providing cellular resolution of gene expression.

Principle: A labeled nucleic acid probe (RNA or DNA) that is complementary to the target GPR38 mRNA sequence is hybridized to the tissue section. The probe can then be detected, revealing the cellular location of the mRNA.

Detailed Methodology:

-

Probe Preparation: An antisense RNA probe labeled with a hapten (e.g., digoxigenin (B1670575) - DIG) or a fluorophore is synthesized by in vitro transcription from a linearized plasmid containing the GPR38 cDNA. A sense probe is often used as a negative control.

-

Tissue Preparation:

-

Tissues are fixed (e.g., with 4% paraformaldehyde) and cryoprotected in a sucrose (B13894) solution.

-

Frozen sections are cut using a cryostat and mounted on coated slides.

-

-

Hybridization:

-

The tissue sections are pretreated to enhance probe accessibility (e.g., with proteinase K).

-

The labeled probe is diluted in a hybridization buffer and applied to the sections.

-

Hybridization is carried out overnight at an elevated temperature (e.g., 65°C) in a humidified chamber.

-

-

Post-Hybridization Washes: Stringent washes are performed to remove any non-specifically bound probe.

-

Detection:

-

If a hapten-labeled probe was used, the sections are incubated with an antibody conjugated to an enzyme (e.g., anti-DIG-AP).

-

A chromogenic substrate (e.g., NBT/BCIP) is then added to produce a colored precipitate where the probe has hybridized.

-

-

Imaging: The sections are imaged using a light microscope.

Signaling Pathways and Experimental Workflows

The activation of the this compound receptor (GPR38) initiates a cascade of intracellular events that ultimately lead to its physiological effects, primarily smooth muscle contraction. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways and a typical experimental workflow for tissue distribution analysis.

This compound Receptor Signaling Pathway

Caption: this compound receptor activation of the Gq/11-PLC signaling cascade.

Experimental Workflow for Tissue Distribution Analysis

References

- 1. platform.opentargets.org [platform.opentargets.org]